Methanimidamide, N,N'-bis(3-(trifluoromethyl)phenyl)-
Overview
Description
Methanimidamide, N,N’-bis(3-(trifluoromethyl)phenyl)- is a chemical compound characterized by the presence of trifluoromethyl groups attached to phenyl rings.
Preparation Methods
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . The reaction conditions often include the use of specific catalysts and reagents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Methanimidamide, N,N’-bis(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Methanimidamide, N,N’-bis(3-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Methanimidamide, N,N’-bis(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s reactivity and stability. These groups can influence the compound’s binding affinity to various receptors and enzymes, thereby modulating its biological activity .
Comparison with Similar Compounds
Methanimidamide, N,N’-bis(3-(trifluoromethyl)phenyl)- can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethylbenzene: Similar in structure but lacks the methanimidamide group.
Trifluoromethylphenylamine: Contains an amine group instead of the methanimidamide group.
Trifluoromethylphenylmethanol: Contains a hydroxyl group instead of the methanimidamide group.
The uniqueness of Methanimidamide, N,N’-bis(3-(trifluoromethyl)phenyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N,N'-bis[3-(trifluoromethyl)phenyl]methanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2/c16-14(17,18)10-3-1-5-12(7-10)22-9-23-13-6-2-4-11(8-13)15(19,20)21/h1-9H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZBCBTVHQWXHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168132 | |
Record name | Methanimidamide, N,N'-bis(3-(trifluoromethyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16659-14-6 | |
Record name | Methanimidamide, N,N'-bis(3-(trifluoromethyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016659146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanimidamide, N,N'-bis(3-(trifluoromethyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-BIS(3-(TRIFLUOROMETHYL)PHENYL)FORMAMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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